SB 235375
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Overview
Description
SB 235375: is a potent and selective antagonist of the human neurokinin-3 receptor. This compound was designed by optimizing the structure of 2-phenyl-4-quinolinecarboxylic acid amide. It displays high affinity for the neurokinin-3 receptor, with significantly higher binding affinities than neurokinin-2 and neurokinin-1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 235375 involves the Pfitzinger reaction of isatin with 2-methoxyacetophenone in ethanolic potassium hydroxide at 80°C. This reaction yields quinolinecarboxylic acid, which is then subjected to methyl ether cleavage using concentrated hydroiodic acid to provide 3-hydroxy-2-phenylquinoline-4-carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions: SB 235375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
SB 235375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neurokinin-3 receptor and its role in various biochemical pathways.
Biology: Employed in studies to understand the physiological and pathological roles of neurokinin-3 receptors in different tissues.
Mechanism of Action
SB 235375 exerts its effects by selectively binding to and antagonizing the human neurokinin-3 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction and neurotransmitter release. By blocking the neurokinin-3 receptor, this compound inhibits neurokinin B-induced calcium mobilization and contraction responses .
Comparison with Similar Compounds
SB 223412: Another selective antagonist of the neurokinin-3 receptor with a similar structure and mechanism of action.
Neurokinin B: An endogenous peptide agonist that preferentially activates the neurokinin-3 receptor.
Senktide: A synthetic peptide analogue that more potently activates the neurokinin-3 receptor than neurokinin B and substance P.
Uniqueness: SB 235375 is unique due to its high selectivity and potency for the neurokinin-3 receptor, as well as its low central nervous system penetration. This makes it an ideal tool compound for studying peripheral neurokinin-3 receptor functions without significant central nervous system effects .
Properties
CAS No. |
224961-34-6 |
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Molecular Formula |
C27H24N2O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |
InChI Key |
RJIWGNBRTQFKBW-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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